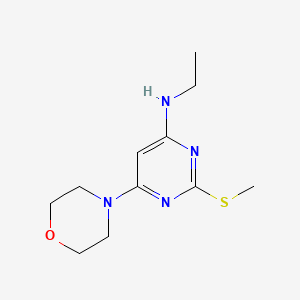![molecular formula C21H13ClF3N3OS B3141372 N-(2-chlorophenyl)-N'-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)urea CAS No. 478249-50-2](/img/structure/B3141372.png)
N-(2-chlorophenyl)-N'-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)urea
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)urea is a useful research compound. Its molecular formula is C21H13ClF3N3OS and its molecular weight is 447.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cancer Research : Symmetrical and non-symmetrical N,N'-diarylureas, which are structurally related to the queried compound, have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor. These compounds have shown potential in reducing cancer cell proliferation, suggesting their application in developing anti-cancer agents (Denoyelle et al., 2012).
Cytokinin Activity in Plant Biology : N-phenyl-N'-(4-pyridyl)urea derivatives, which share structural similarities with the compound , have been studied for their cytokinin activity in tobacco callus bioassays. Certain derivatives showed high activity, indicating potential applications in plant growth and development studies (Takahashi et al., 1978).
Antifungal and Antibacterial Activity : Studies on derivatives of N-(4-chloro-2-trifluoroacetyl phenyl) - aminothiazole, a compound related to the queried chemical, have demonstrated significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Sujatha et al., 2019).
Hydrolysis Studies : Research on similar compounds like Triclocarban and Halocarban, which contain chlorophenyl and trifluoromethyl phenyl groups, has provided insights into the hydrolysis rates of substituted ureas. This is relevant in understanding the environmental degradation and stability of such compounds (Audu et al., 1988).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[5-cyano-2-[3-(trifluoromethyl)phenyl]sulfanylphenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3OS/c22-16-6-1-2-7-17(16)27-20(29)28-18-10-13(12-26)8-9-19(18)30-15-5-3-4-14(11-15)21(23,24)25/h1-11H,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJWEMKOZUPCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C(C=CC(=C2)C#N)SC3=CC=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(tert-butyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B3141301.png)
![N'-(diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]propanohydrazide](/img/structure/B3141309.png)
![N-[5-[(4-chlorophenyl)sulfonyl]-4-(4-fluorophenoxy)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3141318.png)
![N-{5-[(4-chlorophenyl)sulfonyl]-4-[(4-fluorophenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B3141324.png)
![Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate](/img/structure/B3141330.png)
![3-[(4-Methylphenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B3141334.png)
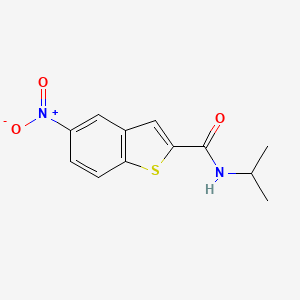
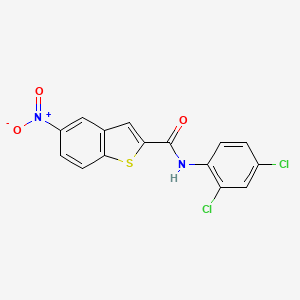
![N-[3-(dimethylamino)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3141352.png)
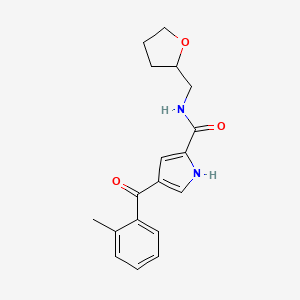
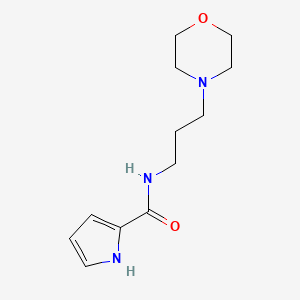
![N-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3141379.png)
![1-(tert-butyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3141387.png)
